molecular formula C27H37N3O3 B2889094 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 921895-64-9

4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2889094
CAS RN: 921895-64-9
M. Wt: 451.611
InChI Key: DUJCVBUSMKJESL-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C27H37N3O3 and its molecular weight is 451.611. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research has explored the synthesis of polycyclic and heterocyclic compounds, highlighting techniques that may be relevant for creating derivatives of the specified chemical. For example, the synthesis of polycyclic imidazolidinones via amine redox-annulation demonstrates a method for creating complex structures from simpler α-ketoamides, indicating a potential pathway for synthesizing related compounds (Zhengbo Zhu et al., 2017). Similarly, the development of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases another approach for generating related molecules, providing insights into the diverse synthetic routes available for such compounds (N. Chau et al., 1982).

Pharmacological Applications

The compound falls within a category that has been investigated for its potential in drug development, particularly as ligands for σ receptors and as inhibitors for specific biological targets. Arylamides hybrids of high-affinity σ2 receptor ligands, such as the study on PB28 and RHM-1, reveal the significance of structural modifications in enhancing selectivity and binding affinity, which could inform the design of analogs with improved pharmacological profiles (C. Abate et al., 2011). Additionally, the synthesis and evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors further emphasize the ongoing interest in this chemical framework for therapeutic applications, particularly in the context of σ2 receptors (R. Xu et al., 2007).

Imaging and Diagnostic Tools

Compounds within this class have also been explored for their potential in imaging and diagnostics, particularly in the development of positron emission tomography (PET) tracers for tumor diagnosis. The study on fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors exemplifies this application, showing how structural analogs can be utilized as diagnostic tools in oncology (Z. Tu et al., 2007).

properties

IUPAC Name

4-butoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3/c1-3-4-16-33-24-10-7-21(8-11-24)27(31)28-20-26(30-14-17-32-18-15-30)23-9-12-25-22(19-23)6-5-13-29(25)2/h7-12,19,26H,3-6,13-18,20H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJCVBUSMKJESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.